molecular formula C9H18N2OS B1490308 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 1999121-63-9

2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No. B1490308
CAS RN: 1999121-63-9
M. Wt: 202.32 g/mol
InChI Key: PRKIVONBYPTGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, or 2-AMT, is a synthetic compound with a wide range of scientific and medical applications. It is a derivative of thiophene and has been used in research since the 1970s. It is an important research tool used to study the effects of drugs on the central nervous system. 2-AMT is also used in laboratory experiments to study the biochemical and physiological effects of various compounds on the body.

Scientific Research Applications

Mass Spectral Analysis

2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exhibits specific mass spectral behavior characterized by cleavage of acylamino substituents and the elimination of a hydroxyl radical. This has been analyzed in studies like the one by Mallen, Cort, and Cockerill (1979), where similar compounds were evaluated using mass spectrometry and deuterium labelled compounds for understanding the elimination processes (Mallen, Cort, & Cockerill, 1979).

Antibacterial and Antifungal Activities

Compounds similar to 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide have been synthesized and evaluated for their potential antibacterial and antifungal activities. For instance, Helal et al. (2013) synthesized novel derivatives showing significant activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Urease Inhibitory Potential and Cytotoxicity

Abbasi et al. (2020) synthesized a novel series of bi-heterocyclic propanamides, including compounds similar to 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide. These compounds exhibited promising activity against urease enzyme and were less cytotoxic, suggesting potential medicinal applications (Abbasi et al., 2020).

Synthesis and Characterization in Peptide Synthesis

Stoykova, Linden, and Heimgartner (2014) explored the synthesis of compounds including 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, demonstrating its use as a synthon in dipeptide synthesis. This research provides insights into peptide synthesis methodologies and the role of such compounds in them (Stoykova, Linden, & Heimgartner, 2014).

Antimicrobial and Cytotoxic Activities

Dawbaa et al. (2021) synthesized novel thiazole derivatives related to 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide. These compounds exhibited antimicrobial and cytotoxic activities, indicating potential pharmaceutical applications (Dawbaa et al., 2021).

Dipeptidyl Peptidase IV Inhibition

Nitta et al. (2012) investigated a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as inhibitors of dipeptidyl peptidase IV (DPP-4), highlighting the potential of such compounds in the management of blood glucose levels (Nitta et al., 2012).

properties

IUPAC Name

2-amino-N-methyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKIVONBYPTGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCSCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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